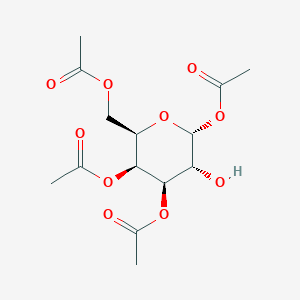

1,3,4,6-tétra-O-acétyl-α-D-galactopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a carbohydrate derivative where the hydroxyl groups at positions 1, 3, 4, and 6 of alpha-D-galactopyranose are acetylated. This compound is commonly used as a building block or precursor in organic synthesis and carbohydrate chemistry .

Applications De Recherche Scientifique

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in studies of carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals

Mécanisme D'action

Target of Action

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose, also known as 1,3,4,6-TETRA-O-ACETYL-A-D-GALACTOPYRANOSE, is a synthetic compound that is primarily used as an intermediate in the synthesis of various biochemical compounds . It is often used in carbohydrate chemistry for the preparation of differentially substituted synthetic intermediates .

Mode of Action

The compound acts as a building block in the synthesis of various biochemical compounds . It is involved in regioselective, partial protection, an important transformation in carbohydrate chemistry . This compound can rapidly isomerize into its more stable hemiacetal counterpart .

Biochemical Pathways

It is known to be used in the synthesis of disaccharides and d-glucose6-phosphate . It is also used as an intermediate in the preparation of beta-glucosides .

Result of Action

The primary result of the action of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is the synthesis of various biochemical compounds. It is used as a building block in the synthesis of disaccharides and D-glucose6-phosphate , and as an intermediate in the preparation of beta-glucosides .

Action Environment

The action of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is influenced by various environmental factors. For instance, it is known to rapidly isomerize into its more stable hemiacetal counterpart . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

It is known that it is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 .

Cellular Effects

It is known that its derivatives have anti-inflammatory properties, suggesting that it may influence cell signaling pathways related to inflammation .

Molecular Mechanism

It is known that its derivatives can inhibit TLR4, suggesting that it may interact with this receptor and potentially other biomolecules .

Temporal Effects in Laboratory Settings

It is known that it is used as a building block in organic synthesis, suggesting that its stability and degradation may depend on the specific reactions it is involved in .

Dosage Effects in Animal Models

Its derivatives have been shown to have anti-inflammatory properties, suggesting that it may have dose-dependent effects on inflammation .

Metabolic Pathways

It is known that it is used in the synthesis of α- and β-linked acetamido pyranosides, suggesting that it may be involved in the metabolism of these compounds .

Transport and Distribution

It is known that it is used as a building block in organic synthesis, suggesting that its transport and distribution may depend on the specific reactions it is involved in .

Subcellular Localization

It is known that it is used as a building block in organic synthesis, suggesting that its localization may depend on the specific reactions it is involved in .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose can be synthesized through the acetylation of alpha-D-galactopyranose. The process involves the reaction of alpha-D-galactopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and results in the acetylation of the hydroxyl groups at positions 1, 3, 4, and 6 .

Industrial Production Methods

In an industrial setting, the synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose follows a similar route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield alpha-D-galactopyranose.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Major Products

Hydrolysis: Alpha-D-galactopyranose.

Substitution: Various substituted galactopyranose derivatives.

Oxidation: Oxidized galactopyranose derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose: Similar structure but with an additional acetyl group at position 2.

1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Similar structure but with beta configuration.

1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: Similar structure but derived from glucose instead of galactose

Uniqueness

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is unique due to its specific acetylation pattern and alpha configuration. This makes it particularly useful in selective synthetic applications and studies of carbohydrate chemistry .

Activité Biologique

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a derivative of galactose that has garnered attention in various biological and chemical research fields. Its structural modifications, particularly the acetylation of hydroxyl groups, enhance its solubility and reactivity, making it a valuable compound in glycoscience and medicinal chemistry. This article explores its biological activities, including its antioxidant and anticancer properties, as well as its potential applications in drug development.

Chemical Structure and Properties

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose has the following empirical formula:

- Molecular Formula : C14H20O10

- Molecular Weight : 348.30 g/mol

The compound features four acetyl groups attached to the hydroxyl positions on the galactopyranose ring, which significantly alters its physicochemical properties compared to unmodified galactose.

Antioxidant Activity

Research indicates that 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

- Mechanism : The acetyl groups enhance the electron-donating ability of the compound, allowing it to scavenge reactive oxygen species (ROS) effectively.

- Studies : In vitro assays demonstrated a significant reduction in oxidative stress markers when cells were treated with varying concentrations of this compound. For instance, a study reported a dose-dependent increase in cell viability and a decrease in lipid peroxidation levels in human cell lines exposed to oxidative stress .

Anticancer Activity

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose has also been investigated for its potential anticancer properties.

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

- Findings : Treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis .

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose:

- Methodology : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized to evaluate free radical scavenging activity.

- Results : The compound demonstrated an IC50 value of 30 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of this compound on HepG2 cells:

- Experimental Design : Cells were treated with different concentrations (0.1 to 1 mg/mL) of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose for 24 hours.

- Outcomes : The results showed a significant decrease in cell viability (up to 70% at 1 mg/mL) and an increase in apoptotic markers such as caspase-3 activation .

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity (IC50 µg/mL) | Anticancer Activity (Cell Viability Reduction %) |

|---|---|---|

| 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose | 30 | Up to 70% at 1 mg/mL |

| Ascorbic Acid | 25 | N/A |

| Curcumin | 40 | Moderate (50% at higher concentrations) |

Propriétés

Numéro CAS |

56822-34-5 |

|---|---|

Formule moléculaire |

C20H30O14 |

Poids moléculaire |

494.4 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C20H30O14/c1-7-13(25)14(26)15(27)19(29-7)34-18-17(31-10(4)23)16(30-9(3)22)12(6-28-8(2)21)33-20(18)32-11(5)24/h7,12-20,25-27H,6H2,1-5H3/t7-,12+,13+,14+,15-,16-,17-,18+,19-,20-/m0/s1 |

Clé InChI |

NZHIGIDTCTXDAY-KIVQRVDVSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |

Synonymes |

2-O-(6-Deoxy-α-L-galactopyranosyl)-α-D-galactopyranose 1,3,4,6-Tetraacetate; |

Origine du produit |

United States |

Q1: How is 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose utilized in the synthesis of more complex carbohydrates?

A: 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose serves as a valuable starting material for synthesizing complex oligosaccharides. A study [] demonstrated its use in preparing a glycosyl bromide derivative using benzyl trifluoromethanesulfonate. This derivative can then be used in glycosylation reactions to build larger carbohydrate structures. Another study [] explored its reaction with methyl sulphoxide-acetic anhydride, which unexpectedly yielded kojic acid diacetate instead of the anticipated product. This highlights the importance of understanding reaction conditions when using this compound.

Q2: What are the advantages of using 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose in oligosaccharide synthesis compared to other similar compounds?

A: Researchers in [] specifically chose 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose to synthesize glycosyl chlorides that could be further coupled with 4,6-O-substituted derivatives of methyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This choice was made because these specific building blocks are essential components in the synthesis of ligands related to the O-specific antigen of type 1 Shigella dysenteriae. Therefore, the advantage lies in its direct relevance to the target structure and its ability to be chemically modified into suitable glycosyl donors for specific glycosylation reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.